molecular formula C12H9N5O3S2 B2981689 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide CAS No. 1286700-00-2

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2981689
CAS No.: 1286700-00-2
M. Wt: 335.36
InChI Key: CMZPIRJLEVNOTN-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring three distinct moieties: a 5-methyl-1,3,4-thiadiazole ring, an oxazole core, and a thiophene-2-carboxamido substituent. The thiadiazole group is linked via an acetamide bridge to the oxazole ring, which is further substituted at the 2-position with a thiophene-derived carboxamide group.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3S2/c1-6-16-17-12(22-6)15-9(18)7-5-20-11(13-7)14-10(19)8-3-2-4-21-8/h2-5H,1H3,(H,13,14,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZPIRJLEVNOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole moiety and an oxazole ring. Its molecular formula is C15H13N3O2S2C_{15}H_{13}N_3O_2S_2 with a molecular weight of approximately 331.41 g/mol.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole, including compounds similar to this compound, exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for some related compounds have been reported as follows:

CompoundMIC (μg/mL)Activity Type
132.6Antifungal
262.5Antibacterial
347.5Antifungal

These values indicate that certain derivatives are more effective than standard drugs like itraconazole and fluconazole against specific bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of compounds containing the thiadiazole moiety has been explored extensively. For instance, studies have shown that certain derivatives can inhibit tumor growth in vivo. A notable case study involved a derivative that achieved complete tumor regression in murine models . The mechanism of action is believed to involve the inhibition of key cellular pathways associated with cancer cell proliferation.

Anti-inflammatory Activity

Compounds based on the thiadiazole structure have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can significantly reduce inflammatory markers in cell cultures, indicating their potential for treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several thiadiazole derivatives against various pathogens. The results indicated that modifications at the C-5 position of the thiadiazole ring enhanced antibacterial activity against Gram-positive bacteria .
  • Anticancer Mechanisms : In another study, researchers synthesized a series of thiadiazole derivatives and tested their effects on cancer cell lines. The most promising compound demonstrated cytotoxicity with an IC50 value significantly lower than that of conventional chemotherapeutics .

Comparison with Similar Compounds

1,3,4-Thiadiazole Carboxamides

  • T-448 (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate): This compound shares the 5-methyl-1,3,4-thiadiazol-2-yl carboxamide backbone but replaces the oxazole-thiophene moiety with a benzamide and cyclopropane group. T-448 is a potent LSD1 inhibitor with minimal hematological toxicity, highlighting the role of the thiadiazole carboxamide in target binding .

Oxazole-Thiophene Hybrids

  • N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide: This isoxazole analog demonstrates the integration of thiophene and carboxamide groups, synthesized via oxime cyclization and ester hydrolysis. Its structural similarity suggests that the target compound’s oxazole-thiophene unit may enhance π-π interactions in biological systems .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents Reference
5e (Phenoxy-thiadiazole) 132–134 74 4-Chlorobenzylthio, phenoxy
T-448 (Benzamide-thiadiazole) Not reported Not given Cyclopropane, benzamide
Y200-2645 (Phenoxy-thiadiazole) Not reported Not given 4-Ethylphenoxy
Ethyl oxazole-thiophene isoxazole ester 135–136 (purified) 72–85 Thiophene, isoxazole

Key Observations :

  • Melting points for thiadiazole derivatives range widely (132–170°C), influenced by substituent polarity and crystallinity .
  • The oxazole-thiophene moiety in the target compound may lower solubility compared to phenoxy or alkylthio analogs due to increased aromaticity.

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